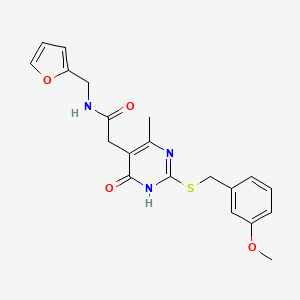
N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as BIBN 4096 BS, is a selective antagonist of calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in various physiological processes such as pain transmission, inflammation, and vasodilation. BIBN 4096 BS has been extensively studied for its potential therapeutic applications in various diseases such as migraine, cluster headache, and neuropathic pain.
Scientific Research Applications
Synthesis and Neuroleptic Activity
N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, through the synthesis and study of related benzamides, has shown significant neuroleptic activity. Research into these compounds, including cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2), revealed potent inhibitory effects on apomorphine-induced stereotyped behavior in rats. The structural modification of these molecules, particularly focusing on the introduction of benzyl and methyl groups, has demonstrated enhanced activity compared to metoclopramide, a known neuroleptic drug. This suggests a good correlation between the structure and neuroleptic activity of these benzamides, pointing towards their potential utility in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Antagonistic Effects on Dopamine Receptors
YM-09151-2, a specific compound within this chemical class, has been reported to act as a potent antagonist of dopamine (DA) at D1-type DA receptors. Its effects on D2-type DA receptors in the anterior pituitary gland of rats have also been documented. Extremely low doses of YM-09151-2 produced marked, dose-dependent elevations of serum prolactin concentrations, indicating its strong antagonistic activity on these receptors. This underlines the compound's significance in exploring the therapeutic potential against conditions associated with dopaminergic dysfunction (Meltzer et al., 1983).
Comparative Pharmacokinetics
The pharmacokinetics of cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide (NBND), another closely related compound, has been studied across different species including rats, dogs, and monkeys. The study revealed species-specific differences in plasma half-lives, clearance rates, and bioavailability, which are crucial for understanding the compound's metabolism and potential as a therapeutic agent. This research provides foundational knowledge for the development of benzamide-based drugs with optimal pharmacokinetic profiles for clinical use (Higuchi et al., 1986).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-17-10-11-22(13-17)16-8-6-14(7-9-16)19(23)21-12-15-4-2-3-5-18(15)20/h2-9,17H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRDTUBCEBPCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

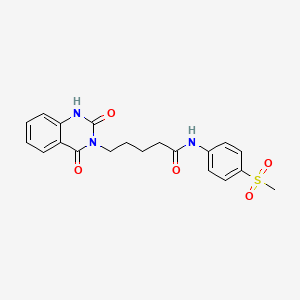
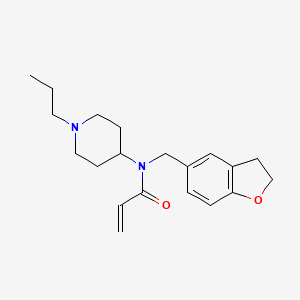
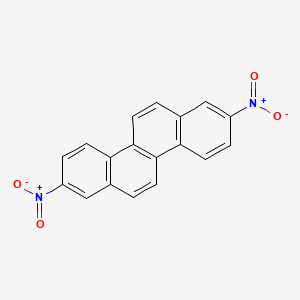
![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)
![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B2874617.png)
![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)

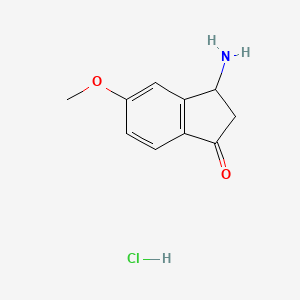
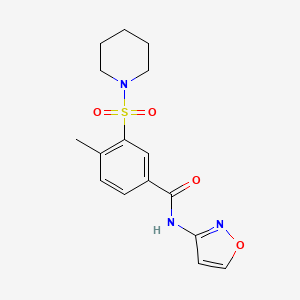
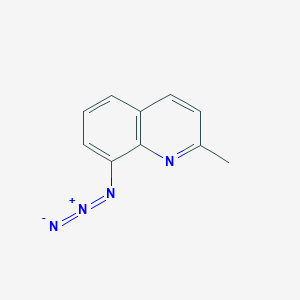
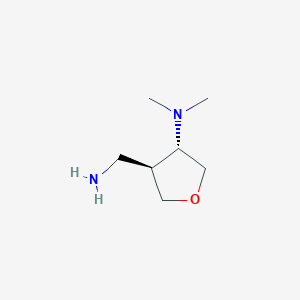
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)
![(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2874630.png)
